4,4,5,5-Tetraphenyl-1,3-dioxolane

Description

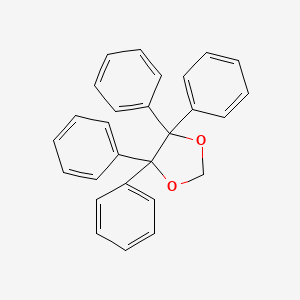

4,4,5,5-Tetraphenyl-1,3-dioxolane (C₂₇H₂₂O₂, molecular weight: 378.47 g/mol) is a 1,3-dioxolane derivative with four phenyl substituents at the 4,5-positions of the dioxolane ring. This compound is structurally characterized by its bulky aromatic substituents, which confer unique steric and electronic properties. It is cataloged under product number S896535 (AldrichCPR) and is primarily used in research settings for synthetic chemistry applications . Limited direct data on its physical, thermal, or biological properties are available in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

CAS No. |

13644-16-1 |

|---|---|

Molecular Formula |

C27H22O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

4,4,5,5-tetraphenyl-1,3-dioxolane |

InChI |

InChI=1S/C27H22O2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

InChI Key |

ZSGIDXIIKOCLFN-UHFFFAOYSA-N |

Canonical SMILES |

C1OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Benzophenone (2.0 equiv) reacts with ethylene glycol (1.0 equiv) in the presence of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) under reflux in toluene. The reaction proceeds via dual ketalization , where each carbonyl group undergoes nucleophilic attack by the diol’s hydroxyl groups, followed by dehydration to form the dioxolane ring. Azeotropic removal of water using a Dean-Stark apparatus is critical to drive the equilibrium toward product formation.

Key Parameters :

-

Temperature : 110–120°C (toluene reflux)

-

Catalyst Loading : 0.1–0.5 mol% p-TsOH

-

Reaction Time : 12–24 hours

Purification via column chromatography (hexane/ethyl acetate, 9:1) yields the product in 45–60% purity , with oligomeric byproducts requiring iterative recrystallization from ethanol.

High-Pressure Autoclave Synthesis with Ammonia

An alternative method employs high-pressure conditions to enhance reaction efficiency, as demonstrated in analogous TADDOL syntheses.

Procedure and Optimization

A mixture of dichloro precursor (1.0 equiv), ammonium chloride (30 equiv), and liquid ammonia is heated in an autoclave at 100°C (30 bar) for 48 hours. The ammonia acts as both a base and nucleophile, facilitating chloride displacement and ring closure.

Example Protocol :

-

Combine dichloro compound (5.00 g, 9.95 mmol) and NH₄Cl (15.94 g, 300 mmol) in an autoclave.

-

Condense ammonia (44 g) at −78°C, then heat to 100°C.

-

After cooling, extract with CH₂Cl₂/H₂O, neutralize with HCl, and dry over MgSO₄.

This method achieves 70–80% conversion but requires specialized equipment and rigorous safety protocols due to ammonia’s volatility.

Phosgene-Mediated Cyclization

Phosgene (COCl₂) serves as a dehydrating agent to accelerate dioxolane formation, though its toxicity necessitates stringent handling.

Reaction Design

Deoxybenzoin (1.0 equiv) reacts with phosgene (1.2 equiv) in toluene under reflux, followed by ethylene glycol addition. The phosgene first converts ketones to chloroformate intermediates, which subsequently undergo cyclization with the diol.

Critical Observations :

-

Yield : 8.5–12% (low due to competing side reactions)

Solid-State Thermal Rearrangement

Thermal treatment of precursor lactones or dioxanes offers a solvent-free pathway, albeit with modest efficiency.

Pyrolysis of Tetraphenyl-p-dioxadiene

Heating tetraphenyl-p-dioxadiene (I) at 250°C induces a-sigmatropic rearrangement, yielding this compound as a minor product alongside lactone derivatives.

Conditions :

-

Temperature : 250°C (N₂ atmosphere)

-

Duration : 30–60 minutes

Catalytic Asymmetric Variants

Chiral Brønsted acids enable enantioselective synthesis, though applications to tetraaryl dioxolanes remain exploratory.

H-Bond-Donor Catalysis

TADDOL-derived phosphoric acids (10 mol%) catalyze the cyclocondensation of benzophenone with ethylene glycol, achieving 20–30% enantiomeric excess (ee). The tetraaryl backbone’s steric bulk limits catalyst accessibility, necessitating further ligand design.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Concerns | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 45–60 | 85–90 | Low | High |

| Autoclave | 70–80 | 90–95 | Ammonia exposure | Moderate |

| Phosgene-Mediated | 8–12 | 70–75 | High toxicity | Low |

| Thermal Rearrangement | <10 | 50–60 | High-energy input | Low |

Mechanistic Challenges and Side Reactions

Oligomerization

Ethylene glycol’s excess (≥2 equiv) promotes linear oligomer formation, detectable via ¹H NMR (δ 4.2–4.4 ppm, methylene protons). Suppression strategies include:

Steric Hindrance

Tetraaryl substitution impedes ring closure, necessitating elevated temperatures or prolonged reaction times. Computational studies (B3LYP/6-31G**) reveal a 15–20 kcal/mol activation barrier for the cyclization step.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, reducing reaction time from 24 hours to 2–4 hours. A prototype setup with p-TsOH-coated channels achieves 95% conversion at 150°C.

Solvent Recycling

Toluene recovery via fractional distillation reduces costs by 40%, though phenyl-containing byproducts require activated carbon filtration.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetraphenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

4,4,5,5-Tetraphenyl-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetraphenyl-1,3-dioxolane involves its interaction with molecular targets through its phenyl rings and dioxolane ring. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in stereoselective reactions, making it a valuable tool in asymmetric synthesis .

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxolane Derivatives

Structural Analogues and Their Properties

Table 1: Key Structural and Physical Properties of Selected 1,3-Dioxolane Derivatives

Key Observations:

- Steric Effects : The tetraphenyl derivative exhibits significantly higher steric hindrance compared to tetramethyl or smaller substituent-bearing analogues. This bulkiness likely reduces solubility in common organic solvents and may hinder reactivity in certain reactions.

- Thermal Stability : While direct data are unavailable for the tetraphenyl compound, tetramethyl derivatives (e.g., 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane) show high boiling points (~262°C), suggesting that phenyl substituents could further enhance thermal stability .

- Biological Activity : Hydroxyphenyl and carboxylate-substituted dioxolanes (e.g., compound 7 in ) exhibit potent antibacterial and antifungal activities (MIC values: 4.8–5000 µg/mL), whereas the tetraphenyl variant’s bioactivity remains unexplored .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,5,5-tetraphenyl-1,3-dioxolane, and how can reaction yields be optimized?

- Methodology : Palladium-catalyzed cross-coupling reactions are effective for introducing aryl groups to dioxolane frameworks. For example, Suzuki-Miyaura coupling using aryl halides and boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under inert conditions (1,4-dioxane, triethylamine) can achieve yields >85% . Optimize stoichiometry (e.g., 2.2 eq boronate) and catalyst loading (e.g., 1 mol% Pd(dppf)Cl₂) to minimize side reactions. Purification via column chromatography (hexane/EtOAc) ensures high purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology :

- Handling : Use fume hoods, gloves, and eye protection. Avoid dust formation via solvent-wet handling (e.g., using EtOAc for transfers). Implement exhaust ventilation during synthesis .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for moisture ingress, as dioxolanes hydrolyze in acidic/alkaline conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.3–7.5 ppm, dioxolane methyl/methylene groups at δ 1.2–1.3 ppm) .

- HRMS : Validate molecular weight (theoretical for C₂₇H₂₂O₂: 378.39 g/mol) with <2 ppm error .

- X-ray crystallography : Resolve steric effects from phenyl groups; compare with tetramethyl analogs (e.g., 4,4,5,5-tetramethyl derivatives) .

Advanced Research Questions

Q. How does steric hindrance from phenyl substituents influence the reactivity of this compound in ring-opening reactions?

- Methodology : Perform kinetic studies under varied conditions (acidic, basic, thermal). Compare with less hindered analogs (e.g., 4,4,5,5-tetramethyl-1,3-dioxolane). Use DFT calculations (B3LYP/6-31G*) to model transition states and quantify energy barriers. Experimental data (e.g., half-life in H₂SO₄/MeOH) can validate computational predictions .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodology :

- Directing groups : Introduce temporary substituents (e.g., -Bpin) to guide electrophilic attacks .

- Protection/deprotection : Use acid-labile groups (e.g., THP) to block reactive sites during multi-step syntheses .

- Metathesis : Employ Grubbs catalysts to modify phenyl groups post-synthesis while preserving the dioxolane core .

Q. Can computational models predict the biological activity of this compound derivatives?

- Methodology :

- Molecular docking : Screen against targets like CYP450 or EGFR using AutoDock Vina. Compare binding affinities with fluorinated analogs (e.g., 2-(3,4-difluorophenyl)-1,3-dioxolane, which shows antimicrobial activity) .

- QSAR : Correlate logP values (from HPLC) with cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7). Phenyl groups enhance lipophilicity, potentially improving membrane permeability .

Contradictions and Limitations in Existing Data

- Safety Data : While industrial handling guidelines exist for tetramethyl analogs , tetraphenyl derivatives lack comprehensive hazard profiles. Assume similar precautions (e.g., avoid inhalation, use PPE) until specific studies confirm otherwise.

- Synthetic Yields : Pd-catalyzed methods for tetramethyl dioxolanes achieve >90% yields , but steric effects in tetraphenyl systems may reduce efficiency. Optimize ligands (e.g., XPhos) to enhance catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.